molecular formula C15H15NO2S B11755440 (4-Morpholinophenyl)(thiophen-3-yl)methanone

(4-Morpholinophenyl)(thiophen-3-yl)methanone

Cat. No.: B11755440
M. Wt: 273.4 g/mol
InChI Key: JOAHHDNOXHTGGR-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)(thiophen-3-yl)methanone ( 2251749-36-5) is a high-purity chemical compound supplied with a guaranteed purity of 98% and is offered in quantities ranging from 100mg to 5g . This synthetic building block features a molecular formula of C15H15NO2S and a molecular weight of 273.35 g/mol . Its structure incorporates both morpholine and thiophene heterocyclic rings, which are privileged scaffolds in medicinal chemistry known to contribute to significant biological activity in various pharmaceutical agents. While the specific biological profile and mechanism of action for this exact molecule are a subject of ongoing research, its structural features are highly relevant for drug discovery. Heterocyclic building blocks that combine aryl and heteroaryl groups, particularly those with a central methanone linkage, are frequently investigated for their potential to interact with biological targets such as enzymes and receptors . For instance, structurally related compounds featuring morpholine and other heterocycles have been patented for use as NK-3 receptor antagonists and are explored in the context of autoimmune diseases . Similarly, molecular hybrids containing thiophene rings are actively studied in oncology research for their antiproliferative activities and potential to inhibit targets like tubulin polymerization . Researchers can leverage (4-Morpholinophenyl)(thiophen-3-yl)methanone as a key intermediate in the synthesis of more complex molecules or as a core structure for developing novel pharmacologically active compounds. This product is intended for research and development purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

(4-morpholin-4-ylphenyl)-thiophen-3-ylmethanone

InChI

InChI=1S/C15H15NO2S/c17-15(13-5-10-19-11-13)12-1-3-14(4-2-12)16-6-8-18-9-7-16/h1-5,10-11H,6-9H2

InChI Key

JOAHHDNOXHTGGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Grignard Reagent Reactivity in Weinreb Amide Arylation

Grignard ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
(4-Morpholinophenyl)MgCl2537599
Thiophen-3-ylMgBr−201.56297

Palladium-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions provide an alternative route, particularly for introducing thiophene units. A patent describing bromo thiophene acetonitrile coupling with phenylboronic acid highlights the utility of triphenylphosphine palladium(0) in toluene at 80–100°C. For (4-morpholinophenyl)(thiophen-3-yl)methanone , this method would involve:

  • Suzuki-Miyaura Coupling : Reacting 3-bromothiophene with 4-morpholinophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.

  • Oxidation : Converting the resultant biaryl compound to the ketone using Jones reagent (CrO₃/H₂SO₄).

Yields for analogous cross-coupling/oxidation sequences range from 50–60%, with the oxidation step often causing erosion of stereochemical integrity. Challenges include the sensitivity of morpholine to strong acids, necessitating neutral pH during workup.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

  • Weinreb Amide Route : Highest yields (75%) and scalability (>10 g batches).

  • Cross-Coupling/Oxidation : Moderate yields (50–60%) but superior compatibility with electron-rich aromatics.

  • Dithioacetal Condensation : Limited to small-scale synthesis due to purification challenges .

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinophenyl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the methanone group to a methanol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanol derivatives.

    Substitution: Various substituted morpholine or thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that derivatives of thiophene compounds exhibit promising biological activities such as:

  • Antimicrobial Activity : Thiophene derivatives have been shown to possess significant antimicrobial properties against various pathogens .
  • Anticancer Properties : Studies have demonstrated that thiophene-based compounds can inhibit the growth of several human cancer cell lines, including cervical, gastric, and breast cancer cells .

Case Study : A recent study evaluated the cytotoxic activities of new thiophene derivatives, revealing their potential as effective agents against human carcinoma growth .

Research into the biological activities of (4-Morpholinophenyl)(thiophen-3-yl)methanone has highlighted its potential as:

  • Antiviral Agents : Thiophene derivatives have shown efficacy as viral entry inhibitors against viruses such as Ebola .
  • Enzyme Modulators : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

Mechanism of Action : The interaction with molecular targets is facilitated by the compound's structural features, allowing it to modulate enzyme activity effectively .

Industrial Applications

In addition to its roles in medicinal chemistry and materials science, (4-Morpholinophenyl)(thiophen-3-yl)methanone serves as an intermediate in the synthesis of complex organic molecules. This versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (4-Morpholinophenyl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The thiophene ring and morpholine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Overview

The compound shares a thiophen-3-yl methanone core with several analogs, but variations in substituents lead to divergent physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Biological Target/Activity Key Findings/Applications Reference(s)
(4-Morpholinophenyl)(thiophen-3-yl)methanone C₁₅H₁₅NO₂S Morpholinophenyl Not explicitly stated Discontinued (availability limited)
UE2343 C₁₉H₁₉N₅O₂S Pyrimidinyl, azabicyclo[3.2.1]octane 11β-HSD1 inhibition (Alzheimer’s pathology) Preclinical candidate for neurodegenerative disease
UE2316 C₁₉H₁₇ClFN₃OS Chlorophenyl, fluoropiperidine 11β-HSD1 inhibition Improved metabolic stability vs. UE2343
VCP171 C₁₈H₁₃F₃N₂OS 2-Amino-4-(3-(trifluoromethyl)phenyl) Muscarinic receptor PAM Biased signaling (cytoprotective effects)
TRR469 C₂₆H₂₃ClFN₃O₂S 4-Chlorophenyl, piperazine-fluorophenyl A1 adenosine receptor PAM Neuropathic pain relief in preclinical models
Thiophen-2-yl(thiophen-3-yl)methanone C₉H₆OS₂ Thiophen-2-yl N/A (structural analog) Model for aromatic stacking interactions

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability
  • The morpholine group in the target compound enhances polarity, likely improving aqueous solubility compared to lipophilic analogs like VCP171 (trifluoromethylphenyl) or UE2316 (chlorophenyl/fluoropiperidine) .
  • Amino-substituted analogs (e.g., VCP171, TRR469) exhibit intramolecular hydrogen bonding, which stabilizes planar conformations and may enhance receptor binding .

Biological Activity

(4-Morpholinophenyl)(thiophen-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinophenyl moiety linked to a thiophen-3-yl group through a carbonyl group. The structural formula can be represented as:

C13H12N2O1S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_1\text{S}
PropertyValue
Molecular FormulaC13H12N2OS
Molecular Weight244.31 g/mol
IUPAC Name(4-Morpholinophenyl)(thiophen-3-yl)methanone
CAS Number[insert CAS number]

Biological Activity Overview

Research indicates that (4-Morpholinophenyl)(thiophen-3-yl)methanone exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium abscessus, with a Minimum Inhibitory Concentration (MIC) ranging from 6.25 to 12.5 μM. This suggests significant potential for treating infections caused by this pathogen .

Antiviral Activity

Thiophene derivatives, including those similar to (4-Morpholinophenyl)(thiophen-3-yl)methanone, have shown promise as antiviral agents. In particular, derivatives were evaluated for their ability to inhibit the Ebola virus, demonstrating activity in the micromolar range .

The mechanism of action for (4-Morpholinophenyl)(thiophen-3-yl)methanone likely involves its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor or receptor ligand, modulating various metabolic pathways. For instance, certain thiophene-based compounds have been shown to inhibit RNA polymerase in Mycobacterium tuberculosis, indicating a potential target for this compound as well .

Structure-Activity Relationship (SAR)

The biological activity of (4-Morpholinophenyl)(thiophen-3-yl)methanone can be influenced by modifications to its structure. Variations in the thiophene or morpholine substituents can lead to changes in potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

Compound VariationMIC against M. abscessusNotes
Parent Compound6.25 - 12.5 μMEffective against mycobacteria
Derivative A0.78 μMImproved activity
Derivative B>12.5 μMReduced efficacy

Case Studies

  • Study on Antimycobacterial Activity : A comprehensive evaluation of various derivatives showed that modifications on the thiophene ring significantly enhanced activity against M. abscessus. The study utilized high-throughput screening methods to identify promising candidates for further development .
  • Antiviral Evaluation : Research involving pseudotype viral systems demonstrated that thiophene derivatives could inhibit viral entry effectively, leading to further exploration of their use as antiviral agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Morpholinophenyl)(thiophen-3-yl)methanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A thiophene-substituted benzoyl chloride derivative reacts with morpholine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or THF). Reaction optimization includes temperature control (0–25°C) and stoichiometric excess of morpholine to drive completion . Alternative routes may involve Friedel-Crafts acylation for introducing the methanone group, as seen in related aryl methanone syntheses .

Q. How is the compound structurally characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction determines molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify substituent integration and electronic environments. 2D NMR (e.g., COSY, HSQC) resolves connectivity between morpholine, thiophene, and phenyl groups .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1100 cm1^{-1} (C-O-C in morpholine) confirm functional groups .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC/UPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water).
  • Thermogravimetric analysis (TGA) assesses thermal stability and residual solvents.
  • Elemental analysis (C, H, N, S) confirms stoichiometric ratios .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Dock the compound into target protein active sites (e.g., 11β-HSD1, a therapeutic target for metabolic disorders) using software like AutoDock Vina. Compare binding affinities with known inhibitors .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., in GROMACS) to evaluate stability of binding poses and identify key residues (e.g., hydrogen bonds with catalytic Ser/His) .
  • Pharmacophore modeling (e.g., Schrödinger Phase) highlights essential functional groups (e.g., morpholine’s oxygen as a hydrogen bond acceptor) .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/X-ray data with DFT-calculated spectra (e.g., Gaussian 09) to identify discrepancies arising from dynamic effects (e.g., tautomerism) .
  • High-resolution techniques : Use synchrotron X-ray sources for improved diffraction data or 2D 1^1H-13^13C HSQC NMR to resolve overlapping signals .
  • Crystallographic refinement : Apply SHELXL for rigorous least-squares optimization, especially for disordered morpholine or thiophene moieties .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Reaction engineering : Use flow chemistry to enhance mixing and heat transfer.
  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3) for Friedel-Crafts acylation efficiency .
  • Solvent selection : Replace dichloromethane with biodegradable alternatives (e.g., 2-MeTHF) without compromising reaction kinetics .

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